molecular formula C16H10ClN3O2S B11312704 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11312704
M. Wt: 343.8 g/mol
InChI Key: ISNFJEQAVKWYOG-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines a chlorophenyl group, a furan ring, and a dihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl derivative, followed by the introduction of the chlorophenylmethylsulfanyl group. The final step involves the formation of the dihydropyrimidine core through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
  • 2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical stability. The combination of the furan ring and dihydropyrimidine core also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H10ClN3O2S

Molecular Weight

343.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(furan-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C16H10ClN3O2S/c17-11-5-3-10(4-6-11)9-23-16-19-14(13-2-1-7-22-13)12(8-18)15(21)20-16/h1-7H,9H2,(H,19,20,21)

InChI Key

ISNFJEQAVKWYOG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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